4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-piperazin-1-yl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c23-16-7-9-17(10-8-16)29(27,28)25-21-18-5-1-3-15-4-2-6-19(20(15)18)22(21)26-13-11-24-12-14-26/h1-10,21-22,24-25H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCARNCHRGIKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the acenaphthylene intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death . In cancer therapy, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- Structure : This analog replaces the acenaphthene-piperazine group with a 2,4-dimethylphenyl substituent.
- Hydrogen Bonding : The N–H bond in this compound is positioned trans to one of the sulfonyl oxygen atoms, avoiding steric hindrance from methyl groups on the aromatic ring. This arrangement stabilizes the crystal lattice via intermolecular N–H···O interactions .
- Crystallographic Data : Its structure was resolved using single-crystal X-ray diffraction, a method supported by tools like SHELX and WinGX .
W-18 (4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide)
- Structure : Features a piperidine-derived scaffold with a 4-nitrophenethyl group.
- Pharmacological Profile : W-18 is an analgesic with structural similarities to fentanyl derivatives, though its sulfonamide group distinguishes it from typical opioids .
- Regulatory Status : Classified as a controlled substance due to its potent activity, highlighting the importance of substituents in drug design .
Valerylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpentanamide)
- Structure : A piperidine-based opioid lacking a sulfonamide group but sharing a piperazine-like moiety.
Key Comparative Data Table
Functional and Structural Insights
- Piperazine vs. Piperidine : The target compound’s piperazine moiety (two nitrogen atoms) may enhance solubility and hydrogen-bonding capacity compared to piperidine-based analogs like W-18 or Valerylfentanyl.
- Sulfonamide Role : The sulfonamide group in both the target compound and W-18 contributes to hydrogen-bonding networks, which could influence receptor affinity or crystallinity .
- Aromatic Substituents : The 4-chlorophenyl group in the target compound contrasts with W-18’s 4-nitrophenethyl group, suggesting differences in electronic effects and steric bulk.
Biological Activity
4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a piperazine moiety, a chloro-substituted acenaphthylene derivative, and a benzenesulfonamide group. These structural characteristics contribute to its diverse biological activities, making it an interesting subject for research.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 365.87 g/mol |
| CAS Number | 327102-17-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzenesulfonamide exhibited significant cytotoxicity against various cancer cell lines, suggesting that the piperazine-linked structure enhances this activity through specific receptor interactions .
- Inhibition of Enzyme Activity : A study focused on the inhibition of carbonic anhydrase showed that compounds similar to this compound can effectively bind to the enzyme's active site, leading to decreased enzymatic activity and potential therapeutic applications in treating conditions like glaucoma .
- Neuroprotective Properties : Preliminary research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is helpful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide | Antimicrobial and anticancer properties | Chloro-substituted acenaphthylene structure |
| N-(4-methyl-piperidin-1-carbonyl)-benzamide derivatives | Anticancer activity | Different piperidine moiety |
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
- Core Synthesis: The compound’s synthesis typically involves sequential functionalization of the acenaphthene scaffold. A piperazine moiety is introduced via nucleophilic substitution at the acenaphthene’s 2-position, followed by sulfonamide coupling using 4-chlorobenzenesulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) .
- Key Variables:
- Temperature Control: Excess heat during sulfonylation risks side reactions (e.g., sulfonic acid formation).
- Catalysis: Triethylamine (TEA) or DMAP improves sulfonamide bond formation efficiency.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with ≥85% purity .
Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?
Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) confirms the spatial arrangement of the piperazine ring relative to the acenaphthene backbone. This technique is critical for validating intramolecular hydrogen bonding between the sulfonamide NH and the piperazine nitrogen .
- Data Interpretation: Software like OLEX2 or SHELX refines bond angles and torsional strains, resolving discrepancies between computational (DFT) predictions and experimental data .
Advanced Research Questions
Q. What strategies optimize regioselectivity during piperazine functionalization to avoid off-target byproducts?
Methodological Answer:
- Protection-Deprotection: Temporarily masking the piperazine’s secondary amine with Boc groups prevents undesired alkylation at competing sites .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the acenaphthene’s 2-position, reducing side reactions.
- Monitoring: Real-time LC-MS tracks reaction progress; abrupt pH shifts (e.g., >pH 9) correlate with byproduct formation .
Q. How should researchers address contradictory bioactivity data in kinase inhibition assays?
Methodological Answer:
- Assay Design:
- Positive Controls: Include staurosporine or dasatinib to validate kinase inhibition protocols.
- Concentration Gradients: Test 0.1–10 µM ranges to account for non-linear dose-response relationships.
- Data Triangulation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50 values). Discrepancies may arise from off-target ATP-binding pocket interactions .
Q. What analytical methods quantify trace impurities in bulk synthesis, and how are thresholds determined?
Methodological Answer:
- HPLC-MS: A C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) detects impurities at ≤0.1% levels. Compare retention times against known standards (e.g., piperazine dimer byproducts) .
- Regulatory Alignment: ICH Q3A guidelines define acceptable impurity limits based on daily dosage equivalents (e.g., ≤1 mg/day requires impurities <0.15%) .
Methodological Tables
Q. Table 1. Analytical Techniques for Structural Validation
| Technique | Application | Sensitivity | Reference |
|---|---|---|---|
| X-ray Crystallography | Absolute configuration analysis | 0.01 Å | |
| ¹H/¹³C NMR | Functional group assignment | 0.1 ppm | |
| HR-MS | Molecular formula confirmation | <5 ppm error |
Q. Table 2. Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Piperazine dimer | Excess base in alkylation step | Use stoichiometric TEA, <5°C |
| Sulfonic acid derivative | Hydrolysis during sulfonylation | Strict anhydrous conditions |
Critical Considerations for Reproducibility
- Batch Variability: Acenaphthene starting material purity (>98%) is essential; commercial batches often contain anthracene contaminants.
- Solvent Drying: Molecular sieves (3Å) pre-dry DCM to <50 ppm H₂O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
